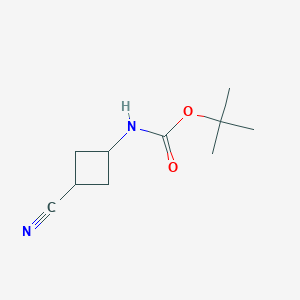![molecular formula C12H10FNO4S B2699897 methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate CAS No. 866154-30-5](/img/structure/B2699897.png)
methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate” is a chemical compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole-containing compounds involves various tactical approaches . For instance, one method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Chemical Reactions Analysis
The chemical reactions involving pyrrole-containing compounds are diverse. For instance, 1-sulfonyl-1,2,3-triazoles react with allenes in the presence of a nickel(0) catalyst to produce isopyrroles . These intermediates are further converted to a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
A study by Uno et al. (1994) explored β-Fluoropyrroles Synthesis through Michael Addition, highlighting the reactivity of 2-aryl-1-fluorovinyl phenyl sulfones with carbanions derived from isocyanoacetates, leading to the formation of 3-aryl-4-fluoro-2-pyrrolecarboxylates. This work emphasizes the compound's role in the development of new synthetic routes for fluorinated pyrroles, showcasing its utility in organic synthesis (Uno et al., 1994).
Molecular Structure and Stability
Raabe et al. (1996) conducted an Ab Initio Study on α-Sulfonyl Carbanions, revealing the impact of fluorination on the structural and configurational stability of these species. The study provides insights into the electronic effects of fluorination on sulfone compounds, contributing to a deeper understanding of their reactivity and stability (Raabe et al., 1996).
Functional Materials Development
Kim et al. (2011) discussed the synthesis of Guanidinium-Functionalized Polymer Electrolytes via activated fluorophenyl-amine reaction. This research outlines the compound's application in creating advanced materials with specific ionic functionalities, highlighting its potential in materials science and engineering (Kim et al., 2011).
Advanced Organic Synthesis
Adib et al. (2011) described an efficient 1-Methylimidazole-Catalyzed Synthesis process, utilizing tosylmethyl isocyanide (TOSMIC) to create functionalized pyrroles. This research demonstrates the compound's utility in facilitating novel organic transformations, broadening the toolkit available for organic chemists (Adib et al., 2011).
Zukünftige Richtungen
Pyrrole-containing compounds are considered a potential source of biologically active compounds . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research may focus on the design and synthesis of bioactive heterocycles, physicochemical interactions, nano/microparticulates, and topical formulations especially against microbial infections .
Eigenschaften
IUPAC Name |
methyl 1-(4-fluorophenyl)sulfonylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S/c1-18-12(15)11-3-2-8-14(11)19(16,17)10-6-4-9(13)5-7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSKVPTTWHKXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide](/img/structure/B2699815.png)

![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)



![ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2699826.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2699827.png)


![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2699832.png)


